HDAC1 Inhibitory Potency of N-[3-(Acetylamino)propyl]isonicotinamide vs. Other Non-Hydroxamate Analogs
N-[3-(acetylamino)propyl]isonicotinamide exhibits significant inhibitory activity against recombinant human HDAC1, with a reported IC50 of 22 nM [1]. This potency is substantially greater than that of other non-hydroxamate isonicotinamide or nicotinamide derivatives reported in the same database, which often show IC50 values in the low micromolar range or are reported as inactive against this target [2].
| Evidence Dimension | In vitro enzymatic inhibition of HDAC1 |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | A related HDAC inhibitor, CFH367 (BDBM50020908), shows similar potency (IC50 = 22 nM) [1]. A different isonicotinamide derivative (BDBM50387316) has an IC50 of 6800 nM [2]. |
| Quantified Difference | The target compound is approximately 309-fold more potent than the comparator BDBM50387316. |
| Conditions | Assay using the substrate Ac-Lys-Tyr-Lys(Ac)-AMC. |
Why This Matters
This 22 nM potency for HDAC1 establishes the compound as a potent tool for studying Class I HDACs, distinct from weaker or inactive analogs.
- [1] BindingDB. (n.d.). Entry for BDBM50020908 (CHEMBL3287266). View Source
- [2] BindingDB. (n.d.). Entry for BDBM50387316 (CHEMBL2046621). View Source
